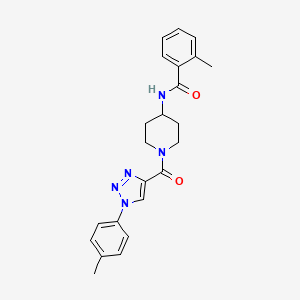![molecular formula C10H19NO3 B2800152 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 94281-28-4](/img/structure/B2800152.png)
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like potassium tert-butoxide are frequently employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
- (S)-Glyceraldehyde acetonide
Uniqueness
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is unique due to its combination of a morpholine ring with a 2,2-dimethyl-1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHASPMHMBCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate](/img/structure/B2800072.png)
![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)

![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)
![N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2800078.png)
![3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2800079.png)
![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)





